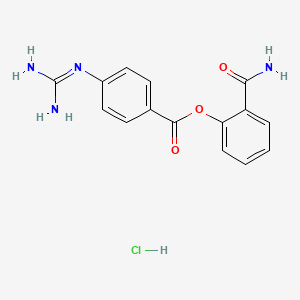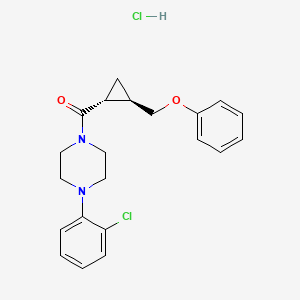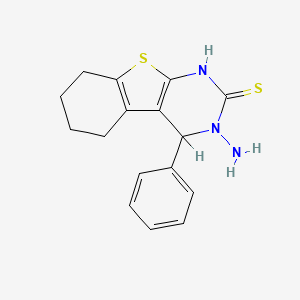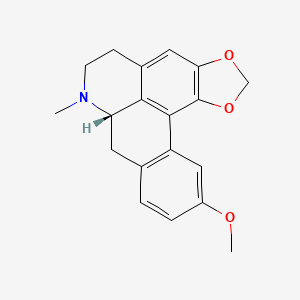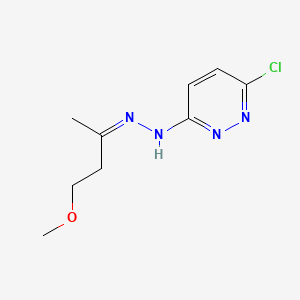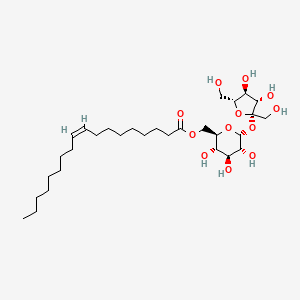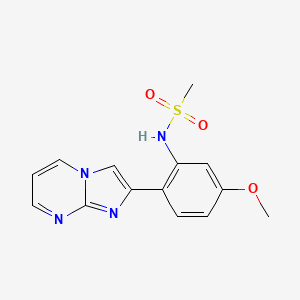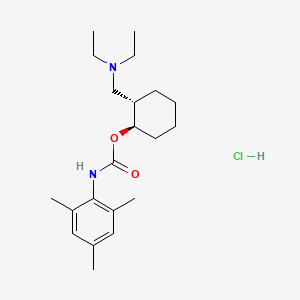![molecular formula C32H40BrN3O7Si B15189561 methyl 8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate CAS No. 134127-18-7](/img/structure/B15189561.png)
methyl 8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Méthodes De Préparation
The synthesis of methyl 8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the indole core, followed by the introduction of the various substituents through a series of reactions including bromination, silylation, and esterification. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Analyse Des Réactions Chimiques
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the indole and methoxy groups allows for oxidation reactions, which can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups, using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromomethyl group is particularly reactive in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the bromine atom.
Silylation and Desilylation: The tert-butyl(dimethyl)silyl group can be introduced or removed under specific conditions, using reagents like tetrabutylammonium fluoride for desilylation.
Applications De Recherche Scientifique
Methyl 8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of this compound depends on its interaction with specific molecular targets. For instance, the indole core can interact with enzymes or receptors, potentially inhibiting their activity. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that alter their function. The overall effect is determined by the specific pathways and targets involved.
Comparaison Avec Des Composés Similaires
Similar compounds include other indole derivatives and silyl-protected molecules. Compared to these, methyl 8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Some similar compounds are:
Indole-3-carbinol: Known for its anticancer properties.
Tert-butyl(dimethyl)silyl chloride: Commonly used in organic synthesis for silylation reactions.
Trimethoxyindole derivatives: Studied for their pharmacological activities.
Propriétés
Numéro CAS |
134127-18-7 |
|---|---|
Formule moléculaire |
C32H40BrN3O7Si |
Poids moléculaire |
686.7 g/mol |
Nom IUPAC |
methyl 8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate |
InChI |
InChI=1S/C32H40BrN3O7Si/c1-16-23(31(38)42-8)25-24-18(14-33)15-36(20(24)13-21(27(25)34-16)43-44(9,10)32(2,3)4)30(37)19-11-17-12-22(39-5)28(40-6)29(41-7)26(17)35-19/h11-13,18,34-35H,14-15H2,1-10H3 |
Clé InChI |
KPVUMDOVWXSORV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C3C(CN(C3=CC(=C2N1)O[Si](C)(C)C(C)(C)C)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)CBr)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,5S,9R)-7-(1-hydroxyethyl)-17-methyl-15,15-dioxo-6-oxa-15λ6-thiapentacyclo[9.7.0.03,9.05,7.012,16]octadeca-1(11),12(16),17-triene-2,10-dione](/img/structure/B15189487.png)
